(3E)-7-Chloro-1-oxo-3-(phenylimino)-1lambda~5~,2,4-benzotriazin-4(3H)-ol
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Overview
Description
(3E)-7-Chloro-1-oxo-3-(phenylimino)-1lambda~5~,2,4-benzotriazin-4(3H)-ol is a synthetic organic compound belonging to the benzotriazine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-7-Chloro-1-oxo-3-(phenylimino)-1lambda~5~,2,4-benzotriazin-4(3H)-ol typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzotriazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Chlorination: Introduction of the chlorine atom at the 7th position can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Imine Formation: The phenylimino group can be introduced through a condensation reaction between an amine and a carbonyl compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions could lead to the formation of amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3E)-7-Chloro-1-oxo-3-(phenylimino)-1lambda~5~,2,4-benzotriazin-4(3H)-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology
In biological research, compounds of the benzotriazine family are often explored for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
Medicinally, this compound may be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Industrially, it could be used in the development of new materials, such as polymers or dyes, due to its stable chemical structure.
Mechanism of Action
The mechanism of action of (3E)-7-Chloro-1-oxo-3-(phenylimino)-1lambda~5~,2,4-benzotriazin-4(3H)-ol would depend on its specific application. For example, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
Benzotriazine Derivatives: Compounds with similar core structures but different substituents.
Chlorinated Aromatics: Compounds with chlorine atoms attached to aromatic rings.
Uniqueness
What sets (3E)-7-Chloro-1-oxo-3-(phenylimino)-1lambda~5~,2,4-benzotriazin-4(3H)-ol apart is its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
921933-57-5 |
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Molecular Formula |
C13H9ClN4O2 |
Molecular Weight |
288.69 g/mol |
IUPAC Name |
7-chloro-1,4-dioxido-N-phenyl-1,2,4-benzotriazine-1,4-diium-3-amine |
InChI |
InChI=1S/C13H9ClN4O2/c14-9-6-7-11-12(8-9)18(20)16-13(17(11)19)15-10-4-2-1-3-5-10/h1-8H,(H,15,16) |
InChI Key |
DEVSLCKYZFDUAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=[N+](C3=C(C=C(C=C3)Cl)[N+](=N2)[O-])[O-] |
Origin of Product |
United States |
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